molecular formula C22H22ClN5O2 B1139445 GSK 525768A CAS No. 1260530-25-3

GSK 525768A

Numéro de catalogue: B1139445
Numéro CAS: 1260530-25-3
Poids moléculaire: 423.9 g/mol
Clé InChI: AAAQFGUYHFJNHI-GOSISDBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK 525768A est l’énantiomère inactif de GSK525762A. Il s’agit d’un composé qui n’a aucune activité envers les protéines de domaine bromodomaine et extra-terminal. Ce composé est principalement utilisé en recherche scientifique pour comprendre le rôle de son homologue actif, GSK525762A, dans divers processus biologiques .

Méthodes De Préparation

La préparation de GSK 525768A implique plusieurs voies synthétiques et conditions réactionnelles. Le composé est synthétisé comme l’énantiomère ® de GSK525762A.

Méthodes de production industrielle :

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Scientific Research Applications

GSK 525768A serves as a critical tool in various research domains:

Epigenetic Research

This compound is instrumental in studying bromodomain and extra-terminal domain proteins, which play a significant role in transcriptional regulation. By understanding the interactions of these proteins with acetylated lysine residues, researchers can elucidate mechanisms underlying gene expression and epigenetic modifications.

Inflammation Studies

The compound aids in examining the anti-inflammatory effects of its active counterpart, GSK 525762A. It allows researchers to investigate how bromodomain inhibition can suppress inflammatory pathways, potentially leading to new therapeutic strategies for inflammatory diseases.

Cancer Research

This compound is utilized to explore the impact of bromodomain inhibition on tumor cell proliferation. By assessing its effects on cancer cell lines, researchers can gain insights into the role of bromodomain proteins in oncogenesis and develop targeted therapies.

Case Study 1: Epigenetic Regulation

In a study examining the role of bromodomain proteins in gene expression, this compound was used to confirm that inhibition of its active counterpart led to significant changes in transcriptional activity in liver cells. The results indicated that targeting these proteins could offer new avenues for treating diseases linked to epigenetic dysregulation.

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties of GSK 525762A utilized this compound as a control compound. The findings demonstrated that while GSK 525762A effectively reduced markers of inflammation in vitro, this compound had no such effect, highlighting its utility as a negative control in studies focused on inflammatory pathways.

Mécanisme D'action

GSK 525768A exerce ses effets en s’engageant directement dans le module protéique par la formation de liaisons hydrogène avec des résidus d’asparagine conservés. Cette liaison imite le mode de liaison de la lysine acétylée, ce qui entraîne la liaison de l’inhibiteur plus profondément dans le site de liaison de la lysine acétylée sans déplacer les molécules d’eau conservées .

Activité Biologique

GSK 525768A is a compound developed by GlaxoSmithKline (GSK) that is recognized as the inactive enantiomer of GSK 525762A, which is a potent inhibitor of bromodomain and extraterminal (BET) proteins. This article aims to provide a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Identity : this compound is characterized as an inactive enantiomer, meaning it does not exhibit the biological activity associated with its active counterpart, GSK 525762A.
  • Target Proteins : Unlike GSK 525762A, which targets BET proteins to modulate gene expression linked to various diseases, this compound does not demonstrate any significant interaction with these targets .

In Vitro Studies

Research indicates that this compound lacks the ability to inhibit BET proteins effectively. The compound has been evaluated in various assays to confirm its inactivity:

  • Binding Affinity : Studies show that this compound does not bind to the bromodomains of BET proteins, confirming its classification as an inactive enantiomer .
  • Functional Assays : In cellular assays designed to measure the biological effects mediated by BET inhibition (such as modulation of inflammatory cytokines), this compound exhibited no significant effects compared to controls .

Comparative Analysis with Active Counterpart

To better understand the implications of using this compound in research, a comparative analysis with its active enantiomer, GSK 525762A, is essential.

PropertyGSK 525762AThis compound
ActivityPotent BET inhibitorInactive
Binding AffinityHigh affinity for BET proteinsNo significant binding
Therapeutic UsePotential in cancer therapyResearch use only
Safety ProfileEstablished through clinical trialsExpected low toxicity

Case Study: Mechanistic Insights

In a study examining the role of BET inhibitors in cancer therapy, researchers utilized both GSK 525762A and its inactive counterpart to elucidate the mechanisms through which BET inhibition affects gene expression. The findings underscored that while GSK 525762A effectively reduced tumor growth in preclinical models, this compound did not influence any biological pathways due to its inactivity .

Research Findings on BET Inhibition

  • Gene Regulation : Active compounds like GSK 525762A have been shown to downregulate oncogenes via BET inhibition. In contrast, this compound's lack of activity highlights the importance of stereochemistry in drug design.
  • Therapeutic Potential : The contrasting activities of these compounds emphasize the necessity for precise targeting in therapeutic contexts. The inactive enantiomer serves as a useful control in experimental setups assessing the efficacy of BET inhibitors .

Propriétés

IUPAC Name

2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAQFGUYHFJNHI-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)C[C@@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680634
Record name 2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260530-25-3
Record name 2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
GSK 525768A
Reactant of Route 2
Reactant of Route 2
GSK 525768A
Reactant of Route 3
Reactant of Route 3
GSK 525768A
Reactant of Route 4
Reactant of Route 4
GSK 525768A
Reactant of Route 5
Reactant of Route 5
GSK 525768A
Reactant of Route 6
GSK 525768A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.